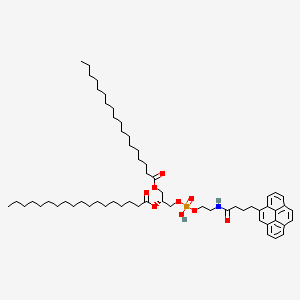
DSPE-Pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene (DSPE-Pyrene) is a phospholipid molecule that belongs to the lipid family of biological polymers. It is composed of two fatty acids, a glycerol unit, a phosphate group, and a polar molecule. The compound is capped with fluorescent pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene involves the conjugation of pyrene to the phospholipid molecule. This process typically includes the following steps:
Activation of Pyrene: Pyrene is first activated through bromination or other functionalization reactions to introduce reactive groups.
Conjugation to Phospholipid: The activated pyrene is then conjugated to the phospholipid molecule through esterification or amidation reactions under controlled conditions
Industrial Production Methods
Industrial production of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Synthesis: Large quantities of pyrene and phospholipid precursors are synthesized and purified.
Automated Conjugation: Automated systems are used to conjugate pyrene to the phospholipid molecule under optimized conditions.
Purification and Quality Control: The final product is purified using chromatographic techniques and subjected to rigorous quality control tests to ensure purity and stability
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene undergoes various chemical reactions, including:
Oxidation: Pyrene can undergo oxidation reactions, leading to the formation of pyrenequinones.
Reduction: Reduction reactions can convert pyrenequinones back to pyrene.
Substitution: Pyrene can participate in substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated pyrene derivatives and nucleophiles under mild conditions
Major Products Formed
Oxidation: Pyrenequinones and other oxidized derivatives.
Reduction: Pyrene and its reduced forms.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Utilized in drug delivery systems, such as liposomes and nanoparticles, for targeted drug delivery.
Industry: Applied in the development of biosensors and diagnostic tools .
Mécanisme D'action
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene exerts its effects through the following mechanisms:
Fluorescent Probing: Pyrene’s fluorescence is sensitive to the polarity of its environment, making it an excellent probe for studying lipid bilayers and membrane dynamics.
Drug Encapsulation: The phospholipid molecule can form lipid bilayers, encapsulating drugs and enhancing their stability and bioavailability.
Targeted Delivery: The compound can target specific cells or tissues, improving the efficacy and reducing the side effects of therapeutic agents
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Polyethylene Glycol (DSPE-PEG): Used in drug delivery systems for its biocompatibility and ability to prolong circulation time.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Rhodamine (DSPE-Rhodamine): Another fluorescent phospholipid used for imaging and studying membrane dynamics
Uniqueness
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene is unique due to its combination of phospholipid properties and the fluorescent characteristics of pyrene. This makes it particularly useful for applications requiring both membrane interaction and fluorescence-based detection .
Propriétés
Formule moléculaire |
C61H96NO9P |
|---|---|
Poids moléculaire |
1018.4 g/mol |
Nom IUPAC |
[(2R)-3-[hydroxy-[2-(4-pyren-4-ylbutanoylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C61H96NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-58(64)68-49-55(71-59(65)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-70-72(66,67)69-47-46-62-57(63)41-35-38-53-48-54-39-33-36-51-44-45-52-37-34-40-56(53)61(52)60(51)54/h33-34,36-37,39-40,44-45,48,55H,3-32,35,38,41-43,46-47,49-50H2,1-2H3,(H,62,63)(H,66,67)/t55-/m1/s1 |
Clé InChI |
TYQRVQWCYNAOLV-KZRJWCEASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















